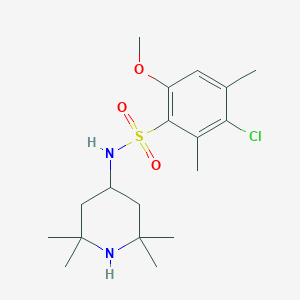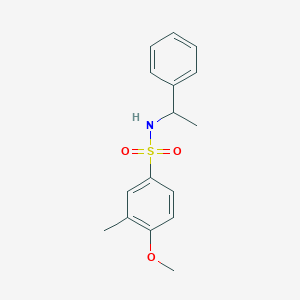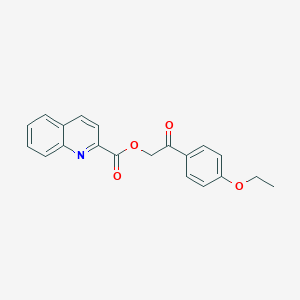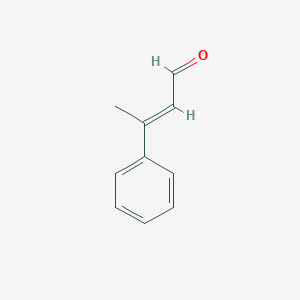methanone](/img/structure/B223532.png)
[4-(Diphenylmethyl)piperazin-1-yl](4-iodophenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(Diphenylmethyl)piperazin-1-yl](4-iodophenyl)methanone is a chemical compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.
作用机制
The mechanism of action of [4-(Diphenylmethyl)piperazin-1-yl](4-iodophenyl)methanone is not fully understood, but it is believed to act as a selective antagonist for certain dopamine receptors, particularly the D3 receptor. By blocking the activity of these receptors, [4-(Diphenylmethyl)piperazin-1-yl](4-iodophenyl)methanone may modulate the release of dopamine in the brain, which could have implications for the regulation of mood, motivation, and reward.
Biochemical and physiological effects:
The biochemical and physiological effects of [4-(Diphenylmethyl)piperazin-1-yl](4-iodophenyl)methanone are still being studied, but it has been shown to have a high affinity for dopamine receptors in the brain. This suggests that it may have potential applications in the treatment of certain neurological disorders, such as Parkinson's disease and addiction.
实验室实验的优点和局限性
One of the main advantages of [4-(Diphenylmethyl)piperazin-1-yl](4-iodophenyl)methanone is its high selectivity for dopamine receptors, particularly the D3 receptor. This makes it a valuable tool for studying the role of dopamine in the brain and for developing new treatments for neurological disorders. However, one of the limitations of [4-(Diphenylmethyl)piperazin-1-yl](4-iodophenyl)methanone is its relatively low yield in the synthesis process, which can make it expensive and time-consuming to produce.
未来方向
There are several potential future directions for the study of [4-(Diphenylmethyl)piperazin-1-yl](4-iodophenyl)methanone. One area of research is the development of more efficient synthesis methods to increase the yield and reduce the cost of production. Another area of research is the investigation of the potential therapeutic applications of [4-(Diphenylmethyl)piperazin-1-yl](4-iodophenyl)methanone in the treatment of neurological disorders such as Parkinson's disease and addiction. Finally, [4-(Diphenylmethyl)piperazin-1-yl](4-iodophenyl)methanone could be used as a tool for the development of new radioligands for PET imaging studies, which could have implications for the diagnosis and treatment of a wide range of diseases.
合成方法
The synthesis of [4-(Diphenylmethyl)piperazin-1-yl](4-iodophenyl)methanone involves the reaction of 4-iodobenzyl chloride with diphenylmethylpiperazine in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dichloromethane or chloroform, and the product is obtained after purification by column chromatography. The yield of the synthesis process is typically around 50-60%.
科学研究应用
[4-(Diphenylmethyl)piperazin-1-yl](4-iodophenyl)methanone has been used in various scientific research studies, particularly in the field of neuroscience. It has been shown to have potential applications in the study of dopamine receptors, which are involved in the regulation of mood, motivation, and reward. In addition, [4-(Diphenylmethyl)piperazin-1-yl](4-iodophenyl)methanone has been used as a radioligand for positron emission tomography (PET) imaging studies, which allow for the visualization and quantification of specific molecular targets in vivo.
属性
产品名称 |
[4-(Diphenylmethyl)piperazin-1-yl](4-iodophenyl)methanone |
|---|---|
分子式 |
C24H23IN2O |
分子量 |
482.4 g/mol |
IUPAC 名称 |
(4-benzhydrylpiperazin-1-yl)-(4-iodophenyl)methanone |
InChI |
InChI=1S/C24H23IN2O/c25-22-13-11-21(12-14-22)24(28)27-17-15-26(16-18-27)23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14,23H,15-18H2 |
InChI 键 |
LUDSFKFBCPASAL-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)I |
规范 SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N,3-dimethyl-N-[(2R)-4-(4-methylpiperidin-1-yl)butan-2-yl]benzenesulfonamide](/img/structure/B223486.png)
![1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B223490.png)





![N-(tetrahydro-2-furanylmethyl)-4-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)benzenesulfonamide](/img/structure/B223551.png)



![1-[3-amino-4-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone](/img/structure/B223613.png)